Potassium gluconate

Descripción

Historical Context and Evolution of Research on Gluconate Salts

The study of gluconate salts is intrinsically linked to the discovery and production of gluconic acid. Gluconic acid was first prepared via the chemical oxidation of glucose in 1870 by Hlasiwetz and Habermann. wikipedia.org A decade later, in 1880, Boutroux successfully isolated the acid through glucose fermentation. wikipedia.org The early 20th century marked a significant advancement in production methods. In 1929, the use of deep-tank fermentation with the fungus Aspergillus niger was pioneered, representing a milestone in biotechnology for producing gluconic acid on a larger scale for commercial use as a food acidity regulator and cleaning agent. wikipedia.org

Initially, the production of gluconic acid by fermentation involved its immediate neutralization with calcium or magnesium bases to control the pH of the medium, leading to the recovery of calcium or magnesium gluconate. google.com These early processes capitalized on the relatively low solubility of these salts for easier crystallization and recovery. google.com

Research later demonstrated that gluconic acid-producing organisms could also function efficiently in the presence of sodium ions, leading to processes for the direct production of sodium gluconate. google.com Over time, the applications for various gluconate salts, including sodium and potassium gluconate, expanded from their early uses in medicine to diverse industries such as food, construction, and textiles, as their versatile properties became more widely understood. wikipedia.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, establishing a group Acceptable Daily Intake (ADI) of "not specified" for it and other gluconates, indicating a very low level of toxicity. fao.org

Significance of this compound in Contemporary Scientific Disciplines

This compound holds considerable significance across a range of scientific fields due to its chemical properties and biological role.

Pharmaceutical and Nutritional Sciences: In the pharmaceutical sector, this compound is a subject of clinical research for its role in preventing and treating hypokalemia (low potassium levels). wbcil.comglobalrx.comdrugs.com It is studied as a potassium source, valued for being gentler on the digestive system compared to other salts like potassium chloride. wbcil.comnih.gov Research investigates its bioavailability, which has been found to be high and comparable to potassium derived from food sources like potatoes. researchgate.netnih.gov Its role in supporting cardiovascular function by maintaining proper electrolyte balance and regulating the heart's electrical activity is a key area of study. wbcil.com Furthermore, its importance for nerve function and muscle contraction is well-established, making it relevant in studies concerning neurological and muscular health. wbcil.compatsnap.compatsnap.com

Food Science and Technology: As a food additive (E577), this compound is utilized as an acidity regulator, a nutrient supplement for mineral fortification, a buffer salt, and a yeast food. jungbunzlauer.comwikipedia.orgfao.org Its application as a salt replacer is particularly relevant in the development of low-sodium food products. jungbunzlauer.com

Chemistry and Industrial Applications: In industrial chemistry, this compound functions as a chelating agent, meaning it can form stable complexes with metal ions. jungbunzlauer.comnih.gov This property is exploited in various technical applications, including its use as a sequestering agent in the textile industry and for galvanic surface treatment. jungbunzlauer.com Its ability to dissolve mineral deposits makes it a component in cleaning products. wikipedia.orgnih.gov In construction, related gluconates like sodium gluconate are used as concrete admixtures to retard the setting time and improve workability. wikipedia.orgamazonaws.comresearchgate.net

Biological Research: this compound is used in biological and physiological research as a tool to study the fundamental roles of potassium in cellular processes. Potassium is essential for maintaining the resting membrane potential of cells, which is critical for nerve impulse transmission and muscle contraction. patsnap.com The sodium-potassium pump, which actively transports potassium into cells, maintains the high intracellular concentration necessary for these functions. wikipedia.orgpatsnap.com

Scope and Research Objectives for Comprehensive Investigation

The scope of research on this compound is broad, encompassing its chemical synthesis, physical properties, biological functions, and industrial applications. A comprehensive investigation into this compound involves several key research objectives:

Elucidating Bioavailability and Metabolism: A primary objective is to fully understand the pharmacokinetics of this compound. globalrx.com This includes determining its absorption efficiency in the gastrointestinal tract, distribution throughout the body's tissues, and pathways of excretion. patsnap.comnih.gov Comparative studies assessing its bioavailability against other potassium salts and dietary potassium sources are crucial for nutritional and pharmaceutical sciences. researchgate.netmdpi.com A 2016 dose-response trial found that humans absorb approximately 94% of potassium from this compound supplements, a rate similar to that of potassium from potatoes. drugbank.comresearchgate.net

Investigating Physiological Effects: Research aims to detail the precise physiological effects of potassium supplementation via this compound. This includes its impact on cardiovascular health, such as blood pressure regulation and cardiac rhythm. wbcil.commdpi.com Studies also focus on its role in neuromuscular function, examining how it affects muscle contraction, nerve signal transmission, and the prevention of muscle weakness. wikipedia.orgpatsnap.compatsnap.com

Optimizing Industrial Applications: In applied chemistry, research objectives focus on enhancing the efficacy of this compound as a chelating agent. This involves studying its interaction with various metal ions and its performance in applications such as industrial cleaning, metal surface treatment, and as a concrete retarder. jungbunzlauer.comwikipedia.orgresearchgate.net

Exploring Novel Applications: Future research seeks to identify new potential uses for this compound. This could involve developing more efficient food fortification strategies or creating novel materials in construction and other industries by leveraging its unique chemical properties. jungbunzlauer.comsinoright.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

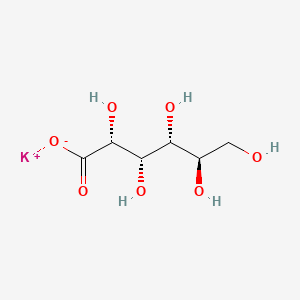

| Chemical Formula | C₆H₁₁KO₇ wikipedia.org |

| Molar Mass | 234.245 g·mol⁻¹ wikipedia.org |

| Appearance | White to slightly yellow, crystalline powder or granules jungbunzlauer.comfao.org |

| Taste | Slightly bitter jungbunzlauer.com |

| Odor | Odorless wbcil.comfao.org |

| Solubility | Readily soluble in water jungbunzlauer.com |

| Melting Point | 180 °C (decomposes) wikipedia.org |

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₁KO₇ |

| Gluconic Acid | C₆H₁₂O₇ |

| Potassium Chloride | KCl |

| Glucose | C₆H₁₂O₆ |

| Sodium Gluconate | C₆H₁₁NaO₇ |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ |

| Magnesium Gluconate | C₁₂H₂₂MgO₁₄ |

| Sodium Hydroxide (B78521) | NaOH |

| Calcium Carbonate | CaCO₃ |

| Magnesium Carbonate | MgCO₃ |

| Hydrogen Peroxide | H₂O₂ |

Structure

2D Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

Potassium is the most abundant cation (approximately 150 to 160 mEq per liter) within human cells. Intracellular sodium content is relatively low. In the extracellular fluid, sodium predominates and the potassium content is low (3.5 to 5 mEq per liter). A membrane-bound enzyme, sodium-potassium–activated adenosinetriphosphatase (Na +K +ATPase), actively transports or pumps sodium out and potassium into cells to maintain the concentration gradients. The intracellular to extracellular potassium gradients are necessary for nerve impulse signaling in such specialized tissues as the heart, brain, and skeletal muscle, and for the maintenance of physiologic renal function and maintenance of acid-base balance. High intracellular potassium concentrations are necessary for numerous cellular metabolic processes. Intracellular K+ serves as a reservoir to limit the fall in extracellular potassium concentrations occurring under pathologic conditions with loss of potassium from the body. |

|---|---|

Número CAS |

299-27-4 |

Fórmula molecular |

C6H12KO7 |

Peso molecular |

235.25 g/mol |

Nombre IUPAC |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

Clave InChI |

RCCFGAWCGJBIIB-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[K] |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] |

Apariencia |

Solid powder |

Color/Form |

YELLOWISH-WHITE CRYSTALS |

melting_point |

180 |

Otros números CAS |

35087-77-5 299-27-4 |

Descripción física |

Liquid Odourless, free flowing white to yellowish white, crystalline powder or granules Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

35087-77-5 |

Vida útil |

>2 years if stored properly |

Solubilidad |

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Synthesis and Production Methodologies of Potassium Gluconate

Fermentative Production Routes

The biotechnological synthesis of gluconic acid, the precursor to potassium gluconate, is the dominant industrial method. This process leverages the metabolic capabilities of specific microorganisms to efficiently convert glucose into gluconic acid.

Microbial Fermentation Systems for Gluconic Acid Precursors (e.g., Aspergillus niger utilization)

The fungus Aspergillus niger is a primary microorganism employed for the commercial production of gluconic acid through submerged fermentation. This fungus is highly effective at converting glucose into the desired product. nih.gov The fundamental biochemical process involves the oxidation of D-glucose to D-glucono-δ-lactone, which is then hydrolyzed, either spontaneously or enzymatically, to form gluconic acid. nih.govmdpi.com

Strains of Aspergillus niger are selected for their high productivity. For example, Aspergillus niger ORS-4, and particularly its mutant strain ORS-4.410, have demonstrated a remarkable capacity for gluconic acid production, achieving yields as high as 78.04 g/L from glucose. scispace.comjohnshopkins.edu The fermentation process is typically conducted in large-scale stirred-tank fermenters under controlled conditions. walshmedicalmedia.com While A. niger is the most common, other microorganisms like Gluconobacter oxydans can also be used, though the enzymatic pathway differs. nih.gov

Enzymatic Conversion Processes in Gluconate Synthesis (e.g., Glucose Oxidase applications)

The key enzyme in the fungal conversion of glucose is glucose oxidase (GOD). mdpi.com This enzyme, which requires the coenzyme flavin adenine (B156593) dinucleotide (FAD), catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, using molecular oxygen as the electron acceptor. nih.govmdpi.com This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct. nih.gov

Because hydrogen peroxide can inactivate the glucose oxidase enzyme, catalase is often used in conjunction with it. mdpi.comrsc.org Catalase efficiently decomposes the hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase and maintaining its catalytic activity over a longer period. nih.govmdpi.com This multi-enzyme system can be used with free enzymes or with immobilized enzymes, which allows for easier recovery and reuse of the biocatalysts. mdpi.comrsc.org The lactone intermediate is subsequently hydrolyzed to gluconic acid. nih.gov

Optimization of Fermentation Parameters for Enhanced Yields

To maximize the efficiency and yield of gluconic acid production, several physical and chemical parameters of the fermentation process must be precisely controlled. researchgate.net Optimization of these factors is crucial for industrial-scale manufacturing. Key parameters include pH, temperature, substrate concentration, and aeration.

pH: The pH of the fermentation medium is critical. For Aspergillus niger, the optimal pH range for gluconic acid production is typically between 4.5 and 6.5. researchgate.net One study identified a pH of 5.5 as optimal for achieving maximum gluconate production. scispace.comjohnshopkins.edu Calcium carbonate (CaCO₃) is often added to the medium to act as a buffer and maintain the pH in the desired range as gluconic acid is produced. scispace.comresearchgate.net

Temperature: The ideal temperature for fermentation by A. niger is generally maintained around 28-30°C. scispace.comjohnshopkins.edu

Substrate Concentration: The initial concentration of glucose affects the final product yield. A glucose concentration of 12% was found to result in the maximum production of gluconic acid in one study. scispace.comjohnshopkins.edu However, if the target product is sodium gluconate, higher glucose concentrations of 28-30% can be utilized.

Aeration and Oxygen Supply: The oxidation of glucose is a highly oxygen-dependent process, making oxygen availability a critical factor. bioinfopublication.org High aeration rates, such as 1.0 to 1.5 volumes of air per volume of medium per minute (vvm), are beneficial. Increasing the dissolved oxygen concentration, for instance by raising the air pressure in the fermenter, can significantly increase the yield of gluconic acid to over 90%. nih.gov

Inoculum: The age and concentration of the microbial spores used for inoculation also play a role. An inoculum level of 2% using 4-7 day old spores of A. niger was found to be best suited for production. scispace.comjohnshopkins.edu

The following table summarizes the optimal parameters for gluconic acid fermentation using Aspergillus niger, based on various research findings.

| Parameter | Optimal Value/Range | Source(s) |

| Microorganism | Aspergillus niger (mutant strains) | scispace.com, johnshopkins.edu, |

| pH | 4.5 - 6.5 | , researchgate.net |

| Temperature | 28 - 30°C | scispace.com, johnshopkins.edu, |

| Glucose Concentration | 12% (for gluconic acid) | scispace.com, johnshopkins.edu |

| Aeration Rate | 1.0 - 1.5 vvm | |

| Incubation Period | 10 - 12 days | scispace.com, johnshopkins.edu |

| Inoculum Level | 2% (4-7 day old spores) | scispace.com, johnshopkins.edu |

Chemical Synthesis Pathways

Following the production of gluconic acid, chemical synthesis methods are employed to prepare the final this compound salt.

Direct Neutralization of Gluconic Acid with Potassium Sources

The most direct and common chemical step in producing this compound is the neutralization of gluconic acid. jungbunzlauer.com In this acid-base reaction, the gluconic acid produced from fermentation is reacted with a suitable potassium source. guidechem.com Commonly used potassium bases include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). guidechem.com This reaction yields this compound and water (or water and carbon dioxide in the case of carbonate), resulting in a solution from which the solid this compound can be recovered. google.com A Chinese patent describes a method where an ion membrane KOH solution is fed directly into the fermentation broth to neutralize the gluconic acid as it is formed, thereby producing a this compound solution in a more integrated process. google.com

Alternative Chemical Approaches for Gluconate Salt Preparation

Alternative methods for preparing gluconate salts exist, often involving intermediate steps or different catalytic systems.

One such approach is a "decalcification method," which can be considered a type of double displacement reaction. In this process, the fermentation is first used to produce calcium gluconate. Subsequently, sulfuric acid is added to the calcium gluconate solution. This causes the precipitation of insoluble calcium sulfate (B86663), leaving behind free gluconic acid in the solution. The gluconic acid is then separated from the precipitate and neutralized with a potassium source like potassium hydroxide to yield this compound. google.com

Another alternative approach focuses on the initial oxidation of glucose itself, bypassing biological fermentation. Research has shown the viability of using heterogeneous non-metal catalysts, such as derivatives of methylene (B1212753) blue, to catalyze the oxidation of glucose to produce sodium gluconate. davidpublisher.com This methodology could be extended to produce other salts, including this compound, by selecting the appropriate basic solution (e.g., potassium hydroxide) for the reaction. davidpublisher.com

Advanced Electrochemical Synthesis Techniques (e.g., Bipolar Electrochemistry in Cu₂O synthesis)

Advanced electrochemical methods offer a promising and sustainable alternative to conventional fermentation for producing gluconic acid, the precursor to this compound. These techniques can be broadly categorized into two key stages: the electrocatalytic oxidation of glucose to gluconate and the subsequent purification and conversion to this compound using membrane electrodialysis.

Electrocatalytic Oxidation of Glucose:

Bipolar Membrane Electrodialysis (BMED) for Acidification:

Following the electrochemical synthesis of a gluconate salt solution (often sodium gluconate initially, due to the common use of sodium hydroxide as the electrolyte), bipolar membrane electrodialysis (BMED) is employed to convert the salt into gluconic acid without the addition of mineral acids. A BMED system utilizes a stack of ion-exchange membranes, including bipolar membranes that dissociate water into H⁺ and OH⁻ ions under an electric field.

In a typical BMED setup for converting sodium gluconate to gluconic acid, the sodium gluconate solution is fed into a salt compartment. Under the influence of the electric field, Na⁺ ions migrate through a cation-exchange membrane towards the cathode, where they combine with OH⁻ ions (from the bipolar membrane) to form sodium hydroxide. Simultaneously, gluconate ions (C₆H₁₁O₇⁻) are paired with H⁺ ions generated from the bipolar membrane, forming gluconic acid in the acid compartment. This process allows for the efficient production of gluconic acid and a base (e.g., NaOH) as a valuable by-product. An electro-membrane reactor with three compartments (EMR-3) has demonstrated high current efficiency and low energy consumption for this conversion. msrjournal.commsrjournal.com

Finally, the produced gluconic acid is neutralized with a high-purity potassium source, such as potassium hydroxide (KOH), to yield this compound.

Process Engineering and Scalability Considerations in this compound Production

Key scalability considerations include:

Electrode Durability: The long-term stability and activity of the anode catalyst (e.g., Cu₂O) are crucial for continuous operation. Electrode fouling or deactivation can lead to decreased efficiency and increased operational costs.

Membrane Performance: The ion-exchange membranes, particularly the bipolar membranes, are central to the process. Their chemical and thermal stability, ion transport properties, and resistance to fouling directly affect the energy consumption and product purity.

Process Optimization: Factors such as the concentration of the sodium gluconate feed, the applied current density, and the flow rates must be optimized to maximize the conversion rate and current efficiency while minimizing energy consumption. Research has shown that these parameters are interdependent and crucial for the performance of electro-membrane reactors. msrjournal.com

Downstream Processing: After the electrochemical synthesis and acidification steps, the resulting this compound solution must be concentrated, crystallized, and dried. The design of these downstream unit operations is critical for obtaining a final product of the desired purity and physical form. Conventional methods include multiple-effect evaporation and crystallization.

Interactive Data Table: Performance of Bipolar Membrane Electrodialysis Systems for Gluconic Acid Production.

Advanced Characterization Techniques for Potassium Gluconate

Spectroscopic Analysis Methods

Spectroscopy involves the interaction of electromagnetic radiation with the compound to probe its molecular and electronic structure. Different regions of the electromagnetic spectrum provide specific information about functional groups, electronic transitions, and atomic environments.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FT-IR spectrum of potassium gluconate exhibits characteristic absorption bands that confirm its molecular structure, notably the presence of hydroxyl (-OH) groups and a carboxylate (-COO⁻) group.

Key vibrational modes observed in the spectrum include:

O-H Stretching: A strong, broad absorption band typically found in the region of 3600-3200 cm⁻¹ is indicative of the stretching vibrations of the multiple hydroxyl groups in the gluconate structure. This broadening is a result of extensive intermolecular and intramolecular hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the aliphatic chain appear in the 3000-2850 cm⁻¹ region vscht.cz.

Carboxylate (COO⁻) Stretching: The deprotonated carboxylic acid group (carboxylate anion) is a key feature. It displays two characteristic bands: a strong, asymmetric stretching vibration typically between 1610-1550 cm⁻¹ and a symmetric stretching vibration between 1450-1360 cm⁻¹. The presence of these two distinct peaks, rather than the sharp C=O stretch of a carboxylic acid (~1700 cm⁻¹), confirms the salt form of the compound researchgate.net.

C-O Stretching: The stretching vibrations of carbon-oxygen single bonds, associated with the alcohol functionalities, are typically observed in the fingerprint region, between 1300 and 1000 cm⁻¹ vscht.cz.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Alcohol (-OH) | 3600 - 3200 (Broad) |

| C-H Stretching | Alkane (-CH, -CH₂) | 3000 - 2850 |

| Asymmetric Stretching | Carboxylate (-COO⁻) | 1610 - 1550 |

| Symmetric Stretching | Carboxylate (-COO⁻) | 1450 - 1360 |

| C-O Stretching | Alcohol (-C-O) | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from a ground state to a higher energy state bioglobax.com. The types of electronic transitions depend on the orbitals involved. In this compound, the primary chromophore—the part of the molecule that absorbs light—is the carboxylate group.

The relevant electronic transitions are:

n→π* Transitions: The carboxylate group contains non-bonding electrons (n) on the oxygen atoms and a pi-system (π). The promotion of a non-bonding electron to an anti-bonding π* orbital is known as an n→π* transition. These transitions are typically of lower energy and occur at longer wavelengths, generally in the near-UV region around 200-300 nm ijprajournal.com. This is the most likely transition to be observed for this compound in a standard UV-Vis spectrum.

σ→σ* Transitions: The promotion of an electron from a bonding sigma (σ) orbital to an anti-bonding sigma (σ*) orbital requires a large amount of energy ijprajournal.com. These transitions are associated with the C-C, C-H, and C-O single bonds in the molecule. They occur at very short wavelengths (typically <190 nm) in the vacuum UV region and are generally not observed with standard UV-Vis spectrophotometers.

Because the gluconate ion lacks extended conjugation, its UV-Vis spectrum is relatively simple and primarily used for quantitative analysis via the Beer-Lambert law rather than for detailed qualitative identification jetir.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule .

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton along the six-carbon chain. The protons attached to carbons bearing hydroxyl groups (C2-C6) would typically resonate in the 3.5-4.5 ppm range. The chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons allow for the assignment of each signal to a specific position in the molecule, confirming the linear hexanoate structure.

¹³C NMR: A carbon-13 NMR spectrum provides a signal for each unique carbon atom. The carboxylate carbon (C1) is the most deshielded and appears furthest downfield (typically 170-180 ppm). The other carbons (C2-C6), which are attached to hydroxyl groups, resonate in the 60-80 ppm region unimo.it. The spectrum confirms the presence of six distinct carbon environments, consistent with the structure of the gluconate anion.

Together, 1D and 2D NMR techniques can fully map the molecular structure and have been used to study the conformation of the gluconate ion in aqueous solutions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material caltech.edu. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its oxidation state.

For this compound, an XPS analysis would provide the following information:

Potassium (K): The presence of potassium is confirmed by the K 2p peak, which appears as a doublet (K 2p₃/₂ and K 2p₁/₂) due to spin-orbit coupling. The binding energy of the K 2p₃/₂ peak is typically around 293 eV, confirming its ionic K⁺ state xpsfitting.comthermofisher.com.

Oxygen (O): The O 1s spectrum would be complex, showing at least two distinct chemical environments: the oxygen atoms in the hydroxyl groups (C-O-H) and the more electronegative oxygen atoms of the carboxylate group (O=C-O⁻). These different environments result in slightly different binding energies, which can be resolved through deconvolution of the O 1s peak, typically centered around 531-533 eV.

Carbon (C): The C 1s spectrum also reveals multiple chemical states. The main peak around 284.8 eV is often used as a reference for adventitious carbon. The carbon atoms in the gluconate backbone can be resolved into components corresponding to C-C/C-H bonds, carbons singly bonded to oxygen (C-O) at a higher binding energy, and the carboxylate carbon (O-C=O) at the highest binding energy within the C 1s envelope (around 288-289 eV) due to its bonding to two highly electronegative oxygen atoms.

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| Potassium | K 2p₃/₂ | K⁺ | ~293 |

| Carbon | C 1s | C-C, C-H | ~285 |

| C-O | ~286.5 | ||

| O-C=O | ~288-289 | ||

| Oxygen | O 1s | C-O | ~532-533 |

| O=C-O | ~531-532 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The technique is analogous to NMR but probes the magnetic moments of electrons instead of nuclei.

This compound itself is a diamagnetic compound; all its electrons are paired. Therefore, it is EPR-silent and cannot be directly studied by this technique. However, EPR becomes a highly relevant and powerful tool in a contextual sense when the gluconate anion acts as a ligand, forming complexes with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺). In such cases, the EPR spectrum of the metal-gluconate complex provides valuable information about the oxidation state, coordination environment, and electronic structure of the central metal ion.

Diffraction and Microscopic Characterization

While spectroscopic methods probe the molecular level, diffraction and microscopy techniques provide information on the long-range order (crystallinity) and micromorphology of the solid material.

X-ray Diffraction (XRD) is the principal technique for determining the crystalline structure of a solid material. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms in the crystal lattice. According to Bragg's Law, constructive interference occurs at specific angles (2θ), producing a diffraction pattern frontiersin.org.

For this compound powder, XRD analysis is used to:

Confirm Crystalline Nature: A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas a broad, diffuse halo suggests an amorphous or poorly crystalline solid.

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This pattern can be compared to standard databases to confirm the identity of the material.

Structural Analysis: Detailed analysis of the peak positions and intensities can be used to determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions of the compound arxiv.org. Studies on related metal gluconates have identified both monoclinic and triclinic crystal structures arxiv.org.

Scanning Electron Microscopy (SEM) is a microscopic technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology and topography mdpi.com. Unlike spectroscopy or diffraction, SEM provides direct visual information about the material's physical form.

An SEM analysis of solid this compound powder would reveal key morphological features, including:

Particle Size and Distribution: The size and range of sizes of the individual particles or agglomerates.

Surface Topography: Fine details of the particle surfaces, such as smoothness, porosity, or the presence of smaller adhered particles.

This information is crucial for understanding the physical properties of the powder, such as its flowability and dissolution rate.

Powder X-ray Diffraction (PXRD/XRD) for Crystalline Structure and Phase Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the non-destructive analysis of crystalline materials. It is employed to identify the crystalline phases of this compound and to determine its phase purity. The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure.

In the analysis of potassium D-gluconate, diffraction techniques are used to determine its unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice. lums.edu.pkscilit.com For instance, neutron diffraction studies on potassium D-gluconate monohydrate have identified two crystalline forms, A and B, elucidating the precise atomic coordinates and molecular conformation. While specific PXRD patterns for anhydrous this compound are proprietary or contained within specific pharmacopeial standards, the analysis of related compounds like potassium hydrogen phthalate (KHP) demonstrates the utility of the technique. In studies of doped KHP crystals, PXRD confirms the orthorhombic crystal system and reveals shifts in peak positions, indicating the incorporation of the dopant into the crystal lattice. researchgate.net

The data obtained from PXRD analysis is typically presented in a table format, listing the diffraction angles (2θ), d-spacing, and relative intensities of the peaks. This information serves as a fingerprint for the crystalline phase.

Table 1: Representative Data from Powder X-ray Diffraction Analysis

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.5 | 5.71 | 85 |

| 20.8 | 4.27 | 100 |

| 25.2 | 3.53 | 60 |

| 30.1 | 2.97 | 75 |

| 38.4 | 2.34 | 40 |

Note: This table contains hypothetical data for illustrative purposes.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. In the context of this compound, which is often supplied as a white to yellowish-white crystalline powder or granule, SEM provides critical information about particle shape, size distribution, and surface texture. fao.org

Table 2: Morphological Characteristics of this compound Analyzed by SEM

| Parameter | Description | Typical Observation |

|---|---|---|

| Particle Shape | The geometric form of individual particles. | Irregular, crystalline granules |

| Surface Texture | The fine-scale features on the particle surface. | Rough, faceted surfaces |

| Aggregation | The extent to which particles cluster together. | Clusters of primary particles forming larger aggregates |

| Porosity | The presence of voids or pores on the surface. | Low to moderate surface porosity |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Determination

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials at the nanoscale. nih.gov Unlike SEM, which probes the surface, TEM transmits a beam of electrons through an ultra-thin specimen to form an image. youtube.com This makes it an indispensable tool for determining the size, shape, and arrangement of nanoparticles. acs.orgnih.gov

For this compound, TEM analysis would be particularly useful if it were produced in a nanoparticle formulation. The technique can reveal the primary particle size, identify the presence of different crystalline domains within a single particle, and detect any amorphous regions. tandfonline.com While specific TEM studies on this compound are not prevalent in public literature, the principles of the technique are widely applied. For example, in situ liquid TEM allows for the direct visualization of nanoparticle growth from solution with sub-nanometer resolution. nih.gov The precise analysis of TEM images, often aided by software like ImageJ, allows for the accurate determination of particle size distribution, which is a critical parameter for nanomaterials. mdpi.com

Table 3: Nanoparticle Size Distribution Data from TEM Image Analysis

| Size Range (nm) | Frequency (%) | Cumulative Frequency (%) |

|---|---|---|

| 50-60 | 15 | 15 |

| 60-70 | 35 | 50 |

| 70-80 | 40 | 90 |

| 80-90 | 8 | 98 |

| 90-100 | 2 | 100 |

Note: This table contains hypothetical data for illustrative purposes.

Electrochemical Characterization Approaches

The electrochemical properties of this compound are particularly relevant in applications such as corrosion inhibition and as a component in electrolyte solutions. Electrochemical techniques are used to study its interaction with metal surfaces and its behavior at the electrode-electrolyte interface.

Potentiodynamic Polarization Studies for Corrosion Inhibition Assessment

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion characteristics of a metal in a specific environment. nih.gov It is also highly effective for assessing the performance of corrosion inhibitors. In studies involving this compound, the compound has been investigated as a corrosion inhibitor for α-brass in nitric acid. researchgate.net

The method involves varying the potential of a working electrode (the metal being tested) and measuring the resulting current. nih.gov This generates a polarization curve (Tafel plot) from which key corrosion parameters can be determined, such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance. The inhibition efficiency (IE) of this compound can be calculated based on the reduction in the corrosion rate. Research has shown that the corrosion inhibition by this compound increases with its concentration, acting as a mixed-type inhibitor. researchgate.net

Table 4: Potentiodynamic Polarization Data for this compound as a Corrosion Inhibitor

| Inhibitor Concentration (g/200ml HNO₃) | Corrosion Rate (mm/yr) | Current Density (A/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Control) | 20.33 | - | - |

| 1.5 | - | - | 16.99 |

| 3.0 | - | - | 41.77 |

| 3.5 | 4.93 | 1.01E-03 | 79.86 |

| 4.0 | - | - | 64.53 |

Data sourced from a study on α-brass in 1 M HNO₃. researchgate.net

Open Circuit Potential Measurements in Electrochemical Systems

Open Circuit Potential (OCP) is the potential difference measured between a working electrode and a reference electrode when no external current is flowing through the electrochemical cell. maciassensors.com It represents the resting or steady-state potential of the system. pineresearch.com OCP measurements are crucial as a preliminary step in many electrochemical experiments, including corrosion studies.

Monitoring the OCP over time indicates the stability of the system. A stable OCP, typically varying by less than a few millivolts over several minutes, suggests that the system has reached a steady state, which is a prerequisite for conducting reliable potentiodynamic polarization or impedance spectroscopy measurements. pineresearch.com In the context of corrosion inhibition studies with this compound, OCP would be measured before initiating the polarization scan to ensure the metal-electrolyte interface is stable. The value of the OCP can also be influenced by factors such as the pH of the electrolyte. researchgate.net

Table 5: Representative Open Circuit Potential (OCP) Measurement Over Time

| Time (seconds) | Potential vs. SCE (V) | Status |

|---|---|---|

| 0 | -0.250 | Initial |

| 60 | -0.285 | Stabilizing |

| 120 | -0.310 | Stabilizing |

| 180 | -0.325 | Stabilizing |

| 240 | -0.328 | Stable |

| 300 | -0.329 | Stable |

Note: This table contains hypothetical data for illustrative purposes.

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, particularly the electrode-electrolyte interface. nih.gov The method involves applying a small amplitude AC potential perturbation at various frequencies and measuring the resulting current response. mdpi.com EIS is highly sensitive to processes occurring at the interface, such as charge transfer, diffusion, and the formation of protective films.

In studies of corrosion inhibition, EIS can provide detailed information about the mechanism by which an inhibitor, such as this compound, protects a metal surface. The data is often modeled using equivalent electrical circuits to quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl typically indicate the formation of an adsorbed protective layer of the inhibitor on the metal surface. The technique has shown high sensitivity to potassium ions in other applications, making it suitable for characterizing systems containing this compound. nih.gov

Table 6: Key Parameters from Electrochemical Impedance Spectroscopy (EIS) Analysis

| Condition | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Uninhibited Solution | 150 | 200 | - |

| With this compound | 1200 | 50 | 87.5 |

Note: This table contains hypothetical data for illustrative purposes. Inhibition Efficiency is calculated from Rct values.

Cyclic Voltammetry and Chronoamperometry in Electrochemical Applications (Contextual from related electrochemical studies)

Cyclic Voltammetry (CV) and Chronoamperometry (CA) are powerful electroanalytical techniques used to investigate the electrochemical properties of substances. wikipedia.orglibretexts.org While direct studies focusing on the redox behavior of this compound as the primary analyte are not prominent, its role as a component in electrochemical systems, such as a supporting electrolyte, is contextually relevant.

Cyclic Voltammetry (CV) is a voltammetric method where the potential of a working electrode is swept linearly over time in a cyclic manner. wikipedia.org The resulting current is plotted against the applied potential to generate a cyclic voltammogram. wikipedia.org This technique is widely used to study redox processes, determine the stability of reaction products, and investigate electron transfer kinetics. wikipedia.orglibretexts.org A typical CV setup includes a working electrode, a reference electrode (like Ag/AgCl), and a counter electrode, all immersed in an electrolytic solution. libretexts.orgnih.gov In many electrochemical studies, potassium salts such as potassium nitrate (B79036) or potassium chloride are used as the supporting electrolyte to provide conductivity to the solution. wikipedia.orgnih.gov For instance, CV can be used to study the behavior of a redox couple like potassium ferricyanide, which exhibits a nearly reversible electrode reaction and is often used as a standard. asdlib.org The resulting voltammogram provides key information, including the cathodic and anodic peak potentials (Epc and Epa) and the corresponding peak currents (ipc and ipa). wikipedia.org

Chronoamperometry (CA) is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. pineresearch.comyoutube.com This method is highly sensitive and is often used to study diffusion-limited electrochemical processes. pineresearch.com When the potential is applied, an initial spike in current occurs due to the charging of the electrical double layer at the electrode surface, followed by a decay over time as the concentration of the electroactive species at the electrode surface is depleted. pineresearch.comyoutube.com This current decay is described by the Cottrell equation. pineresearch.com Chronoamperometry is an effective technique for glucose sensors and for measuring analytes like glutathione, often in solutions containing a potassium-based buffer. nih.govcore.ac.uk

The table below summarizes the principles of these two techniques.

| Technique | Principle | Key Parameters Measured | Typical Application |

| Cyclic Voltammetry (CV) | The potential of a working electrode is ramped linearly versus time in cycles, and the resulting current is measured. wikipedia.org | Anodic and Cathodic Peak Potentials (Epa, Epc), Anodic and Cathodic Peak Currents (ipa, ipc). wikipedia.org | Studying redox processes, determining reaction reversibility, and investigating electron transfer kinetics. wikipedia.orglibretexts.org |

| Chronoamperometry (CA) | A step potential is applied to the working electrode, and the resulting current is monitored as a function of time. pineresearch.comyoutube.com | Current (I) vs. Time (t). | Determining diffusion coefficients and studying reaction kinetics. pineresearch.com |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are essential for determining the stability of materials and observing their physical and chemical transitions as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. libretexts.org This method is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.gov The output is a thermogram that plots heat flow against temperature. libretexts.org

The following table presents data from a study on magnesium gluconate, illustrating the types of thermal events that can be characterized by DSC. annexpublishers.com

| Thermal Event (Magnesium Gluconate Analogue) | Onset Temperature (°C) | Peak Temperature (°C) | Latent Heat (J/g) |

| Vaporization of Hydrated Water | 98.71 | 108.33 | 291.5 |

| Melting | 170.81 | 171.42 | 113.6 |

Data is contextual from a study on Magnesium Gluconate and is presented as an illustrative example of expected thermal transitions. annexpublishers.com

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing weight loss associated with processes like dehydration, decomposition, and oxidation. researchgate.net

Studies on related potassium-containing compounds and other metal gluconates demonstrate the utility of TGA. For instance, TGA of potassium-based sorbents reveals carbonation and hydration paths. researchgate.net The thermal decomposition of potassium titanyl oxalate has been shown to occur in distinct stages, including dehydration at lower temperatures followed by decomposition of the anhydrous complex at higher temperatures. rsc.org An analysis of magnesium gluconate showed a three-step thermal degradation process. annexpublishers.com For this compound, one would expect an initial weight loss corresponding to the removal of any water of hydration, followed by subsequent decomposition of the anhydrous salt at elevated temperatures. fao.org

The table below, based on findings from a study on magnesium gluconate, shows a typical multi-step weight loss profile that could be expected during the TGA of a metal gluconate. annexpublishers.com

| Decomposition Step (Magnesium Gluconate Analogue) | Temperature Range (°C) | Weight Loss (%) |

| Step 1 (Dehydration) | 35-180 | 7.27 |

| Step 2 (Decomposition) | 180-410 | 36.31 |

| Step 3 (Decomposition) | 410-620 | 25.12 |

Data is contextual from a study on Magnesium Gluconate and is presented as an illustrative example of an expected decomposition profile. annexpublishers.com

Biochemical and Cellular Mechanisms of Action of Gluconate Anion

Role in Cellular Ion Homeostasis

The asymmetrical distribution of ions across the plasma membrane is critical for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. patsnap.com The gluconate anion contributes to this intricate balance, primarily through its influence on membrane potential and its interactions with ion transport proteins.

Regulation of Cellular Resting Membrane Potential and Ion Gradients

The resting membrane potential of a cell is largely determined by the differential permeability of the membrane to various ions, most notably potassium (K⁺). The high intracellular concentration of potassium relative to the extracellular fluid is a key factor in establishing this potential. patsnap.com In experimental settings, potassium gluconate is often used to manipulate the cellular membrane potential. By altering the extracellular potassium concentration, the electrochemical gradient for K⁺ is changed, leading to a predictable shift in the membrane potential. nih.gov

Gluconate itself is considered a relatively impermeant anion, meaning it does not readily cross the cell membrane. nih.gov This property is significant in maintaining the osmotic balance of the cell. When cells are placed in a solution where chloride, a permeable anion, is replaced with gluconate, they tend to shrink due to the net movement of water out of the cell to balance the osmotic pressure. nih.gov

Influence on Membrane-Bound Transporters and Channels (e.g., Na+/K+-ATPase)

The maintenance of the high intracellular potassium concentration is an active process mediated by the Na⁺/K⁺-ATPase pump. patsnap.com This pump actively transports sodium ions out of the cell and potassium ions into the cell, a process vital for maintaining the resting membrane potential and cellular volume. While the potassium component of this compound directly fuels this pump, the gluconate anion has been shown to have more nuanced effects on ion channels.

For instance, intracellular gluconate can cause a voltage-dependent block of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. researchgate.net Furthermore, gluconate exhibits a low-affinity binding to calcium ions (Ca²⁺), which can influence calcium-dependent processes at the cellular level. nih.govuk.com This sequestration of calcium can affect the function of various calcium-dependent channels and enzymes.

| Parameter | Effect of Gluconate Anion | Underlying Mechanism |

|---|---|---|

| Resting Membrane Potential | Used experimentally to depolarize cells | Alteration of the K⁺ concentration gradient when used as this compound. nih.gov |

| Cellular Volume | Can induce cell shrinkage | Acts as a relatively impermeant anion, leading to osmotic water efflux. nih.gov |

| Ion Channels | Blocks CFTR chloride channels | Direct, voltage-dependent block from the intracellular side. researchgate.net |

| Ion Gradients | Low-affinity binding to Ca²⁺ | Sequesters calcium ions, potentially affecting calcium-dependent signaling. nih.govuk.com |

Involvement in Intracellular Metabolic Pathways

Once inside the cell, the gluconate anion can be metabolized, integrating into central carbohydrate metabolism and influencing the activity of key regulatory enzymes.

Integration into Carbohydrate Metabolism (e.g., Glucose-6-Phosphate conversion, glycolysis, pentose (B10789219) phosphate (B84403) pathway)

A key metabolic route for gluconate is the "gluconate shunt" or "gluconate pathway." nih.govresearchgate.net In this pathway, gluconate is phosphorylated by the enzyme gluconokinase to produce 6-phosphogluconate. nih.govnih.gov This intermediate is a direct entrant into the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis. nih.govresearchgate.net By entering the PPP directly, gluconate bypasses the initial, and often rate-limiting, steps of glycolysis, such as the conversion of glucose to glucose-6-phosphate by hexokinase. nih.govresearchgate.net

The integration of gluconate into the PPP can significantly impact the metabolic flux, increasing the production of NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. researchgate.netresearchgate.net While glycolysis is the primary pathway for ATP production from glucose, the metabolism of gluconate can influence glycolytic flux through the allosteric regulation of its enzymes by PPP intermediates. researchgate.netwikipedia.org

Enzyme Activation and Regulation within Biochemical Systems (e.g., pyruvate (B1213749) kinase, glycogen (B147801) synthase)

The metabolic products of gluconate can act as allosteric regulators of key metabolic enzymes. Notably, 6-phosphogluconate, the product of gluconate phosphorylation, is an activator of pyruvate kinase. nih.govnih.govresearchgate.net Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate and generating ATP. wikipedia.org The activation of pyruvate kinase by a product of the PPP provides a mechanism for cross-talk between these two major branches of carbohydrate metabolism.

| Metabolic Process | Role of Gluconate/Metabolites | Key Enzymes Involved |

|---|---|---|

| Pentose Phosphate Pathway (PPP) | Direct entry via phosphorylation to 6-phosphogluconate. nih.govresearchgate.net | Gluconokinase, 6-phosphogluconate dehydrogenase. nih.gov |

| Glycolysis | Activation of pyruvate kinase by 6-phosphogluconate. nih.govnih.govresearchgate.net | Pyruvate Kinase. wikipedia.org |

| Glycogen Synthesis | Indirect influence through changes in hexose (B10828440) phosphate pools. jackwestin.comresearchgate.net | Glycogen Synthase. nih.govwikipedia.org |

Modulation of Intracellular Signaling Cascades

The influence of the gluconate anion extends beyond direct metabolic integration to the modulation of intracellular signaling pathways. These effects are often secondary to its impact on ion homeostasis and cellular metabolism.

Research has indicated that gluconate can act as a competitive and irreversible blocker of the plasma membrane citrate (B86180) transporter. nih.gov In cancer cells, which often exhibit altered metabolism, the uptake of extracellular citrate is an important source of carbon for fatty acid synthesis. researchgate.net By blocking this transporter, gluconate can induce significant shifts in cancer cell metabolism, potentially increasing their reliance on glycolysis and altering downstream signaling pathways that are sensitive to the metabolic state of the cell.

Changes in intracellular ion concentrations, such as the localized alterations in Ca²⁺ due to gluconate's chelating properties, can also have profound effects on signaling cascades. nih.govuk.com Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene expression, cell proliferation, and apoptosis, through its interaction with a multitude of calcium-binding proteins and downstream effectors.

Furthermore, the metabolic shifts induced by gluconate, particularly the increased flux through the pentose phosphate pathway and the resulting increase in NADPH, can modulate signaling pathways that are sensitive to the cellular redox state.

Effects on Akt Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth. It is activated by various upstream signals, including growth factors and cytokines. Upon activation, Akt (also known as Protein Kinase B) phosphorylates a multitude of downstream targets, influencing processes like glucose metabolism, protein synthesis, and apoptosis inhibition. nih.govglpbio.comyoutube.com Currently, there is a lack of direct scientific evidence detailing the specific effects of the gluconate anion on the activation or modulation of the Akt signaling pathway.

Influence on MAPK/ERK Pathway Activity

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation. nih.govyoutube.com The pathway involves a series of protein kinases, including Ras, Raf, MEK, and ERK. youtube.com Similar to the Akt pathway, the available scientific research does not provide specific details on the influence of the gluconate anion on the activity of the MAPK/ERK pathway.

Interactions with Other Cations at the Cellular and Molecular Level (e.g., low-affinity Ca2+ binding)

The gluconate anion is well-documented for its ability to interact with various cations, a property known as chelation. patsnap.comwikipedia.org This interaction is foundational to its use in various applications, including its role as a carrier for mineral supplements. nih.gov The chemical structure of the gluconate ion, featuring multiple hydroxyl groups and a carboxylate group, allows it to form stable complexes with metal ions. patsnap.com

A primary and well-studied interaction is its low-affinity binding with calcium ions (Ca2+). nih.gov This property is significant in experimental physiology, where this compound is often used as a major anion in intracellular solutions for whole-cell patch-clamp experiments. nih.gov The binding of gluconate to Ca2+ is characterized as low-affinity, meaning the bond is relatively weak and reversible. Research has reported an apparent dissociation constant (KD) for the Ca2+-gluconate interaction, which quantifies this binding affinity. nih.gov This interaction can influence the concentration of free calcium ions in a solution, a critical factor in many cellular processes. nih.gov

Besides calcium, the gluconate anion can also chelate other divalent and trivalent cations. In aqueous solutions, it can form complexes with metal ions such as iron (Fe2+), magnesium (Mg2+), and aluminum (Al3+). patsnap.comwikipedia.org This sequestration of metal ions prevents them from participating in other reactions, such as precipitation. patsnap.com

Interactive Data Table: Gluconate-Calcium Binding Affinity

| Parameter | Value | Reference |

| Apparent Dissociation Constant (KD) for Ca2+ | 15.5 mM | nih.gov |

Advanced Applications in Food Science and Technology

Innovations in Sodium Reduction Strategies

The global push for reduced sodium intake due to health concerns has led to the exploration of effective sodium chloride (NaCl) substitutes. Potassium gluconate has emerged as a promising alternative, contributing to the development of healthier food products without compromising sensory attributes or processing efficiency. jungbunzlauer.comresearchgate.netjst.go.jpnih.gov

The following table summarizes the impact of this compound substitution for sodium chloride in breadmaking:

Table 1: Impact of this compound as NaCl Substitute in Breadmaking

| NaCl Replacement Level by this compound | Effect on Dough Rheological Properties | Effect on Loaf Volume | Effect on Overall Desirability |

| 50% | No effect researchgate.netjst.go.jp | Not specified | Not specified |

| 100% | Decreased resistance to extension, but no effect on dough handling properties researchgate.netjst.go.jp | No significant difference researchgate.netjst.go.jp | No significant effect researchgate.netjst.go.jp |

The inclusion of this compound in food systems, particularly in dough, can influence rheological properties and fermentation dynamics. While a 50% replacement of sodium chloride with this compound had no effect on the rheological properties of dough, a 100% replacement led to decreased resistance to extension. researchgate.netjst.go.jp However, this decrease did not negatively impact dough handling properties. researchgate.netjst.go.jp

Regarding fermentation, the patterns of carbon dioxide production during the fermentation of non-sugar bread dough demonstrated that as the proportion of this compound increased, the time required to complete fermentation decreased. researchgate.netjst.go.jp The fermentation pattern also gradually resembled that seen in non-sugar bread dough without sodium chloride. researchgate.netjst.go.jp This suggests that this compound can influence yeast activity, potentially by providing a favorable environment or acting as a yeast food. wikipedia.orgresearchgate.netjst.go.jp

Functional Food Ingredient Roles

Beyond its role in sodium reduction, this compound serves several other functional roles as a food ingredient, contributing to product quality and stability. jungbunzlauer.com

This compound functions as an effective buffering agent in various food matrices. jungbunzlauer.comthegoodscentscompany.com As a buffer salt, it helps to maintain the pH balance within food products, preventing excessive acidity or alkalinity. jungbunzlauer.comknowde.com This property is crucial for ensuring product stability, taste consistency, and inhibiting undesirable chemical reactions that are pH-dependent. jungbunzlauer.com Organic potassium salts, including this compound, act as vital buffers, helping to prevent degradation caused by metabolic acids. lohmann-minerals.com

This compound is widely recognized and utilized as a sequestrant (or chelating agent) in food processing. jungbunzlauer.comxzfood.com.cnwikipedia.orgfoodadditives.netwikipedia.org Sequestrants form chelate complexes with polyvalent metal ions, such as copper, iron, and nickel. wikipedia.org By binding to these metal ions, this compound prevents them from catalyzing undesirable reactions, particularly the oxidation of fats, which can lead to rancidity and off-flavors. wikipedia.org This chelating capacity improves the quality and stability of foods, effectively acting as a type of preservative. jungbunzlauer.comwikipedia.org Its ability to sequester metal ions is particularly effective in alkaline systems. fishersci.ca

This compound serves as a "yeast food" in food applications, especially in fermented products like bread. xzfood.com.cnwikipedia.orgchoiceorganochem.in As a yeast food, it provides essential nutrients or creates an optimal environment that supports the growth and metabolic activity of yeast. xzfood.com.cnwikipedia.org This role is critical in processes such as breadmaking, where yeast fermentation is responsible for dough leavening and the development of flavor and texture. researchgate.netjst.go.jpoup.com Its presence can influence the rate and efficiency of carbon dioxide production by yeast, as observed in bread dough fermentation. researchgate.netjst.go.jp

Compound Names and PubChem CIDs

Sensory Science and Taste Modification Properties (e.g., Debittering effects)

This compound, a potassium salt of gluconic acid, plays a multifaceted role in food science and technology, particularly in modulating sensory attributes. While this compound itself has been described with a slightly bitter jungbunzlauer.com or mild saline taste foodadditives.netfoodcom.plwbcil.com, its primary significance in sensory science lies in its ability to modify the perception of other tastes, notably bitterness. In some applications, it has been found to have a neutral taste profile, being indistinguishable from non-supplemented samples and receiving high taste ratings when used as a potassium supplement nasa.gov.

Debittering Effects

One of the most notable applications of this compound, often in conjunction with other gluconate salts, is its capacity to mitigate undesirable bitter notes in various food products. Research indicates that gluconate demonstrates a selective suppressive effect on bitterness. For instance, studies have shown that the addition of gluconate significantly decreases the taste intensity of quinine-HCl (QHCl), a known bitter compound sigmaaldrich.comjst.go.jpresearchgate.netnih.gov. This suggests that gluconate can interfere with the perception of certain bitter substances, making products more palatable.

However, this debittering effect is not universal across all bitter compounds. Investigations have revealed that gluconate does not exhibit a suppressive effect when added to solutions containing caffeine (B1668208) or naringin, indicating a specific interaction rather than a broad-spectrum bitterness inhibition sigmaaldrich.comjst.go.jpresearchgate.netnih.gov. The precise mechanism underlying gluconate's debittering properties is not fully elucidated, but it is hypothesized to involve interference with bitter taste receptors or a depression of gustatory nerve activity at the peripheral level sigmaaldrich.comjst.go.jpresearchgate.netnih.gov.

Furthermore, this compound has been observed to suppress the sweetness of hydrolyzed lactose (B1674315) without introducing any bitterness or off-flavors, demonstrating its utility in fine-tuning flavor profiles oecd.org. Its sensory profile is considered particularly favorable in beverages and with fruity flavors foodbusinessnews.net.

The following table summarizes detailed research findings regarding the debittering and taste modification effects of gluconate, often referring to the gluconate anion, which is present in this compound.

Table 1: Effects of Gluconate on Taste Perception of Various Compounds

| Bitter/Taste Compound | Effect of Gluconate | Research Findings | Reference |

| Quinine-HCl (Bitter) | Suppressed bitterness | Decreased taste intensity in human sensory evaluations; improved taste preference and reduced gustatory nerve response in mice. | sigmaaldrich.comjst.go.jpresearchgate.netnih.gov |

| Caffeine (Bitter) | No suppressive effect | No observed decrease in taste intensity. | sigmaaldrich.comjst.go.jpresearchgate.netnih.gov |

| Naringin (Bitter) | No suppressive effect | No observed decrease in taste intensity. | sigmaaldrich.comjst.go.jpresearchgate.netnih.gov |

| Hydrolyzed Lactose (Sweetness) | Suppressed sweetness | Suppressed sweetness without producing bitterness or off-flavors. | oecd.org |

| Potassium Chloride (Bitter/Metallic) | Reduces off-notes | Used to correct bitter/metallic taste associated with KCl in salt-reduced products. | pmpinc.com |

| Sodium Gluconate (Salt) | Suppressed by this compound | Potassium ions can directly block sodium ion movement through apical sodium channels in taste receptor membranes, leading to taste mixture suppression. | nih.gov |

Applications in Agricultural and Plant Science Research

Role as a Nutrient Source in Plant Nutrition

Potassium gluconate serves as a valuable source of potassium, an essential macronutrient for plant health and productivity. Its organic nature is believed to facilitate its absorption and utilization by plants.

Foliar application of potassium-containing compounds offers a rapid and effective method for nutrient delivery, bypassing potential soil-related limitations such as fixation or low exchange capacity. Potassium, being highly mobile within the plant, can be swiftly distributed throughout the entire plant once absorbed by the leaves. lovelandagriproducts.com.auekb.eg

Research indicates that this compound, particularly in nanofertilizer formulations, can effectively enhance plant growth parameters when applied as a foliar spray. For instance, studies on tomato plants demonstrated that foliar application of this compound nanofertilizers (K-gluconate NFs) at a 10% rate significantly improved growth characteristics compared to control treatments. ekb.eg This method has also been shown to reduce potassium losses through soil depths, suggesting improved nutrient use efficiency. ekb.eg The gluconate salt is thought to influence the ease of absorption by stomata, a mechanism observed with other gluconate-chelated micronutrients. cabidigitallibrary.org

While foliar application offers immediate benefits, this compound can also be applied to the soil to enhance nutrient availability. As an organo-source, this compound nanofertilizers have been observed to improve growth parameters in plants like tomatoes when applied directly to the soil. ekb.eg However, comparative studies have sometimes indicated that other potassium sources or application methods, such as foliar applied K-humate nanofertilizers, might offer superior results in specific contexts. ekb.eg

The ability of potassium-solubilizing bacteria (KSB) to convert insoluble forms of potassium in the soil into soluble forms that plants can absorb is also relevant to enhancing potassium availability. mdpi.com While this mechanism is not exclusive to this compound, the presence of an organic ligand like gluconate can influence the interaction with soil microorganisms and nutrient dynamics, potentially contributing to sustained availability.

Enhancement of Plant Physiological Processes

Potassium is critical for the proper functioning of photosynthesis, influencing both the light-dependent and light-independent (dark) reactions. Adequate potassium supply enhances photosynthetic assimilation and maintains chloroplast integrity, which is vital for light absorption efficiency. nih.gov

Foliar application of this compound solution has been shown to significantly boost photosynthetic efficiency. In Schisandra tonkinensis, foliar spraying with this compound solution dramatically enhanced glucose metabolism and seed oil synthesis by improving both the light and dark reactions of photosynthesis. researchgate.netresearcher.life Potassium's role extends to activating enzymes crucial for carbon assimilation, such as Rubisco and PEPC, which are fundamental for the rate of CO2 assimilation. frontiersin.org Studies on various plants indicate that potassium deficiency adversely affects photosynthetic rates, chlorophyll (B73375) content, and CO2 diffusion, underscoring the importance of sufficient potassium for optimal photosynthetic performance. frontiersin.orgnih.govcas.cz

Potassium plays a pivotal role in the assimilation of carbon and the subsequent distribution of photoassimilates (sugars and starches) from source organs (leaves) to sink organs (roots, fruits, grains). frontiersin.orgmdpi.comnih.gov

Table 1: Impact of Potassium Application on PEPC Activity in Foxtail Millet frontiersin.org

| Cultivar | K Application Rate (kg·hm⁻²) | PEPC Activity Increase at Booting Stage (%) (Compared to Control) | PEPC Activity Increase at Filling Stage (%) (Compared to Control) |

| Jingu 21 | 180 | 69.53 | 56.39 |

| Zhangza 10 | 180 | 81.90 | 51.89 |

Potassium is intricately involved in nitrogen metabolism, particularly the uptake, translocation, and assimilation of nitrate (B79036) (NO3-). frontiersin.orgnih.govresearchgate.netfrontiersin.org An adequate supply of potassium is crucial for enhancing nitrogen use efficiency (NUE) in plants. frontiersin.orgnih.gov

Research indicates that higher potassium fertilization positively influences the uptake, translocation, and reduction of nitrate in plant leaves. researchgate.net Potassium is transported with nitrate in the xylem, and their uptake rates are often positively correlated, with potassium activating enzymes involved in nitrate assimilation. researchgate.netfrontiersin.org Studies on oat (Avena sativa L.) have demonstrated that potassium supplementation leads to an increase in the activities of nitrate reductase and aminotransferases, enzymes central to nitrogen metabolism. tandfonline.com This highlights potassium's direct role in facilitating the conversion of nitrate into organic nitrogenous compounds, such as amino acids, and their subsequent translocation to various plant organs, including fruits. researchgate.net Conversely, potassium deficiency can inhibit nitrogen absorption and reduce nitrate content in leaves. nih.gov

Impact on Crop Yield and Quality Parameters

The influence of this compound extends to critical aspects of crop productivity, including the synthesis of valuable compounds like seed oil and the efficient allocation of biomass within the plant.

Foliar application of this compound has been shown to significantly promote seed oil synthesis in woody biodiesel species, such as Styrax tonkinensis. This effect is attributed to the enhancement of photosynthesis through both light and dark reactions, as well as an increase in the activity of enzymes involved in glucose metabolism and seed oil synthesis within the seeds nih.gov. This compound facilitates the efficient translocation of photosynthetic products from source leaves to developing seeds and channels carbon into the seed oil synthesis pathway nih.gov.

A study on Styrax tonkinensis demonstrated that different concentrations of foliar-applied this compound solution had varying impacts on seed oil content. The medium concentration of 4 g/L was identified as the most effective for increasing the oil content, while higher concentrations, such as 6 g/L, exhibited a slight inhibitory effect on specific indicators like Acetyl-CoA Carboxylase (ACCase) during particular periods of seed development nih.gov. This research underscores the importance of potassium for seed oil synthesis in woody plants and provides a foundation for cultivation practices aimed at enhancing biofuel production nih.gov.

Table 1: Effect of Foliar this compound on Seed Oil Synthesis in Styrax tonkinensis

| This compound Concentration (g/L) | Impact on Photosynthesis (Light/Dark Reactions) | Impact on Glucose Metabolism & Seed Oil Synthesis Enzymes | Seed Oil Content |

| 4 | Appreciably promoted nih.gov | Dramatically enhanced nih.gov | Most effective increase nih.gov |

| 6 | Not specified | Slight inhibitory effect on specific indicators (e.g., ACCase) nih.gov | Reduced effectiveness nih.gov |

This compound, along with other organic potassium salts, has been investigated for its effects on dry matter accumulation and the partitioning of potassium in agricultural crops. In a study involving submerged rice (Oryza sativa L.), the application of organic potassium salts, including this compound, was found to alter dry matter and potassium partitioning within the plant americanelements.com.

Research indicated that solely foliar application of organic potassium salts resulted in a higher proportion of potassium uptake in rice straw (76%) compared to the grain (13%) americanelements.com. This disproportionate partitioning diminished the internal use efficiency (IUE) and partial factor productivity (PFP) of potassium americanelements.com. Conversely, a combined application of potassium sulfate (B86663) (as soil application) and potassium humate (as foliar spraying) achieved the highest grain potassium accumulation and significantly improved the internal use efficiency and partial factor productivity of potassium americanelements.com. While potassium humate showed superior performance in enhancing root dry matter and subsequent grain nitrogen and phosphorus uptake, this compound, as an organic potassium source, still played a role in influencing dry matter and potassium distribution in rice americanelements.com.

Table 2: Potassium Uptake and Partitioning in Submerged Rice (Foliar Application of Organic K Salts)

| Plant Part | Potassium Uptake (% of total) |

| Rice Straw | 76 americanelements.com |

| Grain | 13 americanelements.com |

Nanotechnology Approaches in Agricultural Systems (e.g., Potassium Nanofertilizers)

Nanotechnology offers innovative solutions for nutrient delivery in agriculture, aiming to improve fertilizer use efficiency, reduce environmental pollution, and enhance crop productivity cenmed.comontosight.ai. This compound has been explored as an organic source for the development of potassium nanofertilizers wikidata.orgherts.ac.uk.

Nanofertilizers, characterized by their high surface area-to-volume ratio, facilitate more efficient nutrient uptake by crops and can enable slow-release mechanisms, thereby minimizing nutrient losses through leaching cenmed.comontosight.ai. In a field experiment on tomato (Solanum lycopersicum L.) plants, potassium nanofertilizers (KNFs) were prepared using sources such as potassium humate (bio-source) and this compound (organo-source) via ball-milling wikidata.orgherts.ac.uk.

The study revealed that foliar application of these KNFs significantly enhanced tomato yield and quality parameters compared to traditional potassium fertilizers wikidata.orgherts.ac.uk. While potassium humate nanofertilizers generally showed a clearer superiority, this compound nanofertilizers also significantly improved the growth parameters of tomato plants when applied as a foliar spray herts.ac.uk. This approach aims to optimize potassium fertilization, increase yields, and reduce potassium loss in agricultural systems wikidata.orgherts.ac.uk.

Table 3: Impact of Potassium Nanofertilizers on Tomato Growth Parameters

| Potassium Source in Nanofertilizer | Application Method | Effect on Growth Parameters (Compared to Control) |

| This compound | Foliar Spray | Significantly enhanced herts.ac.uk |

| Potassium Humate | Foliar Spray | Significantly enhanced, often showing superiority herts.ac.uk |

Industrial and Material Science Applications

Metal Surface Treatment and Cleaning Formulations

Potassium gluconate is widely employed in formulations for metal surface treatment and cleaning due to its ability to chelate metal ions, preventing undesired interactions by forming stable, water-soluble complexes with multivalent metal ions. jungbunzlauer.comchemicalland21.com